molecular formula C11H17N3O B8380996 2-Methoxymethyl-4-piperidinopyrimidine

2-Methoxymethyl-4-piperidinopyrimidine

Cat. No.: B8380996
M. Wt: 207.27 g/mol
InChI Key: KCRYAXKYPOFNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxymethyl-4-piperidinopyrimidine is a pyrimidine derivative featuring a methoxymethyl (-OCH2CH3) substituent at position 2 and a piperidine moiety at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their biological relevance.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(methoxymethyl)-4-piperidin-1-ylpyrimidine

InChI

InChI=1S/C11H17N3O/c1-15-9-10-12-6-5-11(13-10)14-7-3-2-4-8-14/h5-6H,2-4,7-9H2,1H3

InChI Key

KCRYAXKYPOFNPX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=CC(=N1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Methoxymethyl-4-piperidinopyrimidine can be contextualized against analogous pyrimidine derivatives. Key comparisons include:

Substituent Position and Functional Group Variations

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (CAS 339278-94-3) Substituents: Methoxymethyl (position 4), phenyl (position 2), piperidine (position 6). The phenyl group may increase steric hindrance compared to smaller substituents like methyl or methoxy. Key Difference: Substituent positions (4 vs.

4-Chloro-6-methoxypyrimidin-2-amine

  • Substituents : Chloro (position 4), methoxy (position 6), amine (position 2).
  • Properties : Forms a cocrystal with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, enhancing solubility and crystallinity. The chloro group increases electrophilicity, while the methoxy group contributes to hydrogen-bonding networks .
  • Key Difference : The absence of a piperidine ring reduces basicity compared to the target compound.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituents: Methyl (position 4), piperidine (position 6), amine (position 2). Properties: Explored for drug design due to pyrimidine’s role in biological systems. The methyl group offers minimal steric bulk, favoring interactions with hydrophobic pockets .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives Substituents: Methoxy, piperazine, acrylamide. Such derivatives are hypothesized for antiviral applications . Key Difference: Piperazine (a seven-membered ring with two nitrogens) vs. piperidine (six-membered with one nitrogen) alters electronic and steric profiles.

Physicochemical and Pharmacokinetic Implications

Property This compound 4-Chloro-6-methoxypyrimidin-2-amine 4-Methyl-6-piperidinylpyrimidin-2-amine
LogP (Lipophilicity) Moderate (methoxymethyl enhances) Low (polar chloro/methoxy) Moderate (methyl/piperidine)
Solubility Likely low (lipophilic substituents) High (cocrystal with succinic acid) Moderate (amine enhances polarity)
Basicity High (piperidine pKa ~11) Low (amine pKa ~5) Moderate (piperidine pKa ~11)
Biological Target Undefined (research use) Agrochemicals, antivirals Drug candidates (unspecified)

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